methyl4-(chloromethyl)piperidine-4-carboxylatehydrochloride

Catalog No.
S3124477
CAS No.
2470436-69-0
M.F
C8H15Cl2NO2
M. Wt
228.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl4-(chloromethyl)piperidine-4-carboxylatehydr...

CAS Number

2470436-69-0

Product Name

methyl4-(chloromethyl)piperidine-4-carboxylatehydrochloride

IUPAC Name

methyl 4-(chloromethyl)piperidine-4-carboxylate;hydrochloride

Molecular Formula

C8H15Cl2NO2

Molecular Weight

228.11

InChI

InChI=1S/C8H14ClNO2.ClH/c1-12-7(11)8(6-9)2-4-10-5-3-8;/h10H,2-6H2,1H3;1H

InChI Key

OXFQKBRPYKKHCQ-UHFFFAOYSA-N

SMILES

COC(=O)C1(CCNCC1)CCl.Cl

solubility

not available

Pharmacology

Application Summary: In pharmacology, this compound is utilized in the synthesis of various pharmacological agents due to its piperidine structure, which is a common motif in medicinal chemistry .

Methods of Application: The compound serves as a precursor in the synthesis of antitubercular agents, aminopyrazine inhibitors, and protein kinase D inhibitors. It’s involved in reactions such as C-2 arylation through directed transition metal-catalyzed sp3 C-H activation .

Results and Outcomes: The use of this compound has led to the development of potential therapeutic agents, particularly in the treatment of tuberculosis and as part of kinase inhibitor drugs, which are crucial in cancer therapy.

Organic Synthesis

Application Summary: “Methyl 4-(chloromethyl)piperidine-4-carboxylate;hydrochloride” is a valuable intermediate in organic synthesis, contributing to the formation of various piperidine derivatives like substituted piperidines and spiropiperidines .

Methods of Application: It is involved in multicomponent reactions, cyclization, and cycloaddition processes, which are fundamental in constructing complex organic molecules .

Medicinal Chemistry

Application Summary: In medicinal chemistry, the compound is integral in the design of new drugs, offering a versatile framework for the development of molecules with potential therapeutic benefits .

Methods of Application: It is used in the functionalization of molecules to enhance their pharmacological properties, such as increasing potency or improving selectivity .

Results and Outcomes: Research has yielded a variety of drug candidates that are currently undergoing further evaluation for their efficacy and safety in treating various diseases.

Biochemistry

Application Summary: Biochemically, the compound is studied for its role in biological systems and its interaction with biological macromolecules .

Methods of Application: It is used in biochemical assays to understand its mechanism of action at the molecular level, often involving enzyme inhibition studies .

Results and Outcomes: Findings have provided insights into the biochemical pathways influenced by piperidine derivatives, which is essential for drug discovery and development.

Chemical Engineering

Application Summary: In chemical engineering, this compound is used in process optimization for the large-scale synthesis of pharmaceuticals .

Methods of Application: Its role includes being a reactant in continuous flow reactions and other process-intensified methodologies for efficient production .

Results and Outcomes: The implementation of these methods has resulted in more sustainable and cost-effective production processes for piperidine-based pharmaceuticals.

Analytical Chemistry

Methods of Application: It is used as a standard in chromatographic techniques to determine the presence and concentration of piperidine structures in complex mixtures .

Results and Outcomes: The analytical methods developed have ensured the quality and consistency of pharmaceutical products containing piperidine derivatives.

Neuropharmacology

Application Summary: This compound is pivotal in neuropharmacology for the development of drugs that target neurological pathways and receptors .

Methods of Application: It is used to synthesize ligands for neurotransmitter receptors, such as dopamine and serotonin, which are crucial in treating neurological disorders .

Results and Outcomes: The synthesized ligands have shown promise in preclinical trials for the treatment of conditions like depression, anxiety, and Parkinson’s disease.

Agrochemistry

Application Summary: In agrochemistry, the compound contributes to the creation of pesticides and herbicides, enhancing crop protection strategies .

Methods of Application: It is involved in the synthesis of compounds that act on specific enzymes or growth processes in pests and weeds .

Results and Outcomes: The resulting agrochemicals have been effective in increasing crop yields and reducing losses due to pests and diseases.

Veterinary Medicine

Application Summary: “Methyl 4-(chloromethyl)piperidine-4-carboxylate;hydrochloride” is used in veterinary medicine to develop treatments for animal health .

Methods of Application: It serves as a building block for veterinary drugs that address a wide range of conditions, from infections to chronic diseases in animals .

Results and Outcomes: The drugs developed have improved the health and productivity of livestock, contributing to the sustainability of animal farming.

Environmental Science

Application Summary: The compound is researched in environmental science for its potential use in bioremediation processes .

Methods of Application: It is studied for its interactions with environmental contaminants and its ability to facilitate their breakdown or removal .

Results and Outcomes: Preliminary studies suggest that it could play a role in mitigating pollution and restoring contaminated sites.

Nanotechnology

Application Summary: In nanotechnology, the compound is explored for its use in the synthesis of nanomaterials with medical applications .

Methods of Application: It is used to functionalize nanoparticles, which can be employed for targeted drug delivery and diagnostic purposes .

Results and Outcomes: Functionalized nanoparticles have shown increased efficacy in delivering therapeutics to specific sites within the body, enhancing treatment outcomes.

Material Science

Methods of Application: It is utilized in the polymerization processes to create polymers with desired physical and chemical properties .

Methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride is a chemical compound characterized by its piperidine structure, which includes a methyl ester group and a chloromethyl group at the 4-position of the piperidine ring. This compound exists as a hydrochloride salt, enhancing its solubility and stability in various chemical environments. The presence of the chloromethyl group makes it a reactive intermediate, suitable for further chemical transformations. Its molecular formula is C8H10ClNO2C_8H_{10}ClNO_2 with a molecular weight of approximately 187.62 g/mol .

There is no current information available regarding the specific mechanism of action of MCC.

  • Chloromethyl group: Chloromethyl compounds are known to be alkylating agents, which can react with biological molecules and damage DNA. They should be handled with appropriate precautions to avoid inhalation, skin contact, or ingestion [].
  • Hydrochloride salt: Hydrochloric acid is a corrosive and irritant. MCC may share some of these hazards.
Due to its functional groups:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

    Example reaction:
    Methyl 4 chloromethyl piperidine 4 carboxylate+NH3Secondary amine+HCl\text{Methyl 4 chloromethyl piperidine 4 carboxylate}+\text{NH}_3\rightarrow \text{Secondary amine}+\text{HCl}
  • Hydrolysis: Under aqueous conditions, it can hydrolyze to yield the corresponding carboxylic acid and alcohol.

    Example reaction:
    Methyl 4 chloromethyl piperidine 4 carboxylate+H2OMethyl 4 piperidinecarboxylic acid+Methanol\text{Methyl 4 chloromethyl piperidine 4 carboxylate}+\text{H}_2O\rightarrow \text{Methyl 4 piperidinecarboxylic acid}+\text{Methanol}
  • C-H Activation: It can also be involved in directed transition metal-catalyzed C-H activation reactions, leading to arylation at the C-2 position of the piperidine ring.

The biological activity of methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride is primarily linked to its role as an intermediate in the synthesis of pharmacologically active compounds. It has been explored for potential applications in:

  • Antitubercular Agents: The compound serves as a precursor for developing drugs aimed at treating tuberculosis.
  • Protein Kinase Inhibitors: It has been utilized in synthesizing inhibitors targeting protein kinases, which are crucial in cancer therapy.
  • Veterinary Medicine: Research indicates its application in developing treatments for various animal health conditions .

Several methods have been documented for synthesizing methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride:

  • Alkylation Reactions: The chloromethyl group can be introduced via alkylation of piperidine derivatives using chloromethyl methyl ether or similar reagents.
  • Esterification: The carboxylic acid derivative can be synthesized through esterification processes involving piperidine and chloroacetic acid derivatives.
  • Reflux Conditions: Many reactions are conducted under reflux conditions to enhance yields and drive the reaction to completion, often utilizing solvents like methanol or dichloromethane .

: The compound is employed in developing veterinary drugs that improve livestock health and productivity.
  • Environmental Science: Preliminary studies suggest potential uses in bioremediation processes, aiding in the breakdown of environmental contaminants .
  • Nanotechnology: It is explored for functionalizing nanoparticles for targeted drug delivery systems.
  • Interaction studies involving methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride focus on its role as a precursor for biologically active compounds. These studies typically examine how modifications to its structure affect biological activity, particularly against cancer cell lines and pathogens. For instance, derivatives of this compound have shown promising results in inhibiting specific protein targets involved in tumor growth and metastasis .

    Methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride shares structural similarities with several other compounds within the piperidine family. Here are some notable comparisons:

    Compound NameSimilarity IndexKey Features
    Methyl piperidine-4-carboxylate hydrochloride0.97Lacks chloromethyl group; used similarly in synthesis
    Ethyl piperidine-4-carboxylate0.95Ethyl instead of methyl; different solubility properties
    Methyl 1-methylpiperidine-4-carboxylate0.95Methyl substitution at the nitrogen; alters reactivity
    Methyl piperidine-3-carboxylate0.92Carboxylic acid at a different position; varied biological activity
    Ethyl piperidine-4-carboxylate hydrochloride0.92Ethyl substitution; applications similar to those of methyl variant

    The uniqueness of methyl 4-(chloromethyl)piperidine-4-carboxylate hydrochloride lies in its chloromethyl group, which enhances its reactivity and versatility as a synthetic intermediate compared to other piperidine derivatives .

    Dates

    Last modified: 08-18-2023

    Explore Compound Types